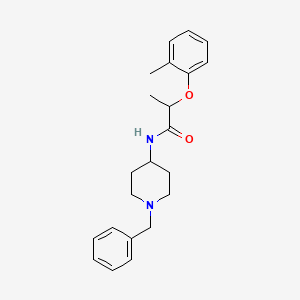![molecular formula C19H19ClN2O2 B5122522 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies due to its unique mechanism of action.
作用机制
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide inhibits the activity of Cdc42 by binding to its nucleotide-binding site, which prevents the exchange of GDP for GTP. This binding results in the inhibition of downstream effectors of Cdc42, such as PAK1 and WASP, which are involved in various cellular processes such as cell migration, cell division, and cell polarity.
Biochemical and Physiological Effects
The inhibition of Cdc42 activity by this compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and apoptosis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is not specific to Cdc42 and can inhibit other small GTPases, such as Rac1 and RhoA. This lack of specificity can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is the development of more specific inhibitors of Cdc42. Another direction is the study of the role of Cdc42 in other cellular processes, such as cell death and autophagy. Additionally, the use of this compound in combination with other therapies, such as chemotherapy, could also be explored. Finally, the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and diabetes, could also be investigated.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its unique mechanism of action, which involves the inhibition of Cdc42 activity, has been found to have promising results in various scientific research studies. While there are some limitations to the use of this compound in lab experiments, its potential for future therapeutic applications makes it a promising area of study.
合成方法
The synthesis of 2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide involves the condensation of 2-chlorobenzoyl chloride and N-(3-aminophenyl)piperidine in the presence of a base, followed by acylation with piperidine-1-carbonyl chloride. The final product is obtained after purification through column chromatography.
科学研究应用
2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the activity of the small GTPase, Cdc42, which is involved in various cellular processes such as cell migration, cell division, and cell polarity. This compound has been found to be a potent inhibitor of Cdc42, and it has been shown to block the activation of downstream effectors of Cdc42, such as PAK1 and WASP. This inhibition of Cdc42 activity has been found to have promising results in various scientific research studies, such as cancer research, neurodegenerative diseases, and inflammation.
属性
IUPAC Name |
2-chloro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-10-3-2-9-16(17)18(23)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVFVZWJZGMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)
![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)

![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)
